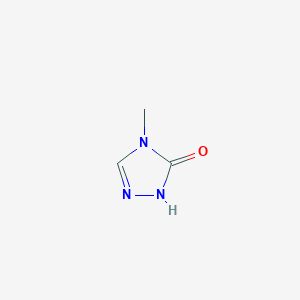

4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Propriétés

IUPAC Name |

4-methyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c1-6-2-4-5-3(6)7/h2H,1H3,(H,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIMTQHLKRQXAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4114-43-6 | |

| Record name | 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be achieved through several methods. One common approach involves the reaction of 2-methyl-1,3,4-thiadiazole with ethanol, resulting in the formation of 4-methyl-5-propoxy-1,2,4-triazoline-3-one . Another method includes the thermal decomposition of 5-methoxytriazoline precursors to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

MTDHT is recognized for its utility as a building block in the synthesis of pharmaceutical compounds. Its unique triazole structure allows for modifications that can enhance biological activity.

Case Studies:

- Antiviral and Anticancer Properties: Research indicates that derivatives of MTDHT exhibit antiviral and anticancer activities. For instance, compounds derived from MTDHT have been shown to inhibit viral replication in vitro and demonstrate cytotoxicity against various cancer cell lines .

- Biochemical Probes: MTDHT has been employed as a biochemical probe to study interactions with biological macromolecules. Its ability to bind specific enzymes or receptors makes it valuable for elucidating metabolic pathways .

Material Science

The compound has applications in developing new materials with unique electronic and optical properties.

Applications:

- Conductive Polymers: MTDHT derivatives have been investigated for their potential use in conductive polymers due to their electron-rich triazole ring, which can facilitate charge transfer .

- Nanomaterials: Studies have explored the incorporation of MTDHT into nanomaterials to enhance their properties for applications in sensors and energy storage devices.

Agrochemicals

MTDHT is being researched for its potential use as a pesticide or herbicide.

Research Insights:

- Herbicidal Activity: Certain derivatives of MTDHT have shown promising herbicidal activity against common agricultural weeds. The mechanism involves disrupting metabolic processes in target plants .

- Pesticide Development: The compound's structure allows for modifications that can improve specificity and efficacy against pests while minimizing environmental impact .

The biological activity of MTDHT is an area of active research, particularly its antimicrobial properties.

Findings:

- Antimicrobial Efficacy: Some derivatives have demonstrated effectiveness against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

- Binding Affinity Studies: Interaction studies using molecular docking techniques indicate that MTDHT derivatives can bind effectively to various biological targets, which may lead to the development of novel therapeutics .

Table 1: Summary of Applications and Findings

Table 2: Comparison of MTDHT Derivatives

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(Aminomethyl)-4-methyl-4,5-dihydro... | Aminomethyl group instead of aminoethyl | Different biological activity profile |

| 3-(Aminopropyl)-4-methyl-4,5-dihydro... | Longer propyl chain | Varying solubility and reactivity |

| 3-(Phenylamino)-4-methyl-4,5-dihydro... | Substituted with a phenyl group | Altered electronic properties |

Mécanisme D'action

The mechanism of action of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For instance, it may inhibit the growth of microorganisms by interfering with their metabolic processes .

Comparaison Avec Des Composés Similaires

Table 1: Substituent Effects on pKa Values

Key Observations :

Antioxidant Activity

Antioxidant efficacy is evaluated via radical scavenging assays (e.g., DPPH, ABTS). Substituents like arylidenamino or morpholine groups enhance activity due to resonance stabilization of radicals.

Table 2: Antioxidant Activity Comparison

Key Observations :

Antitumor and Anticancer Activity

Screening against cancer cell lines (e.g., MCF-7, HeLa) reveals substituent-dependent efficacy.

Table 3: Antitumor Activity of Selected Derivatives

Key Observations :

- Bulky substituents (e.g., benzyl, pyrrole) enhance cytotoxicity, likely via improved receptor binding .

- Data gaps for the 4-methyl derivative highlight a need for targeted studies.

Spectroscopic and Theoretical Studies

Theoretical methods (DFT, GIAO NMR) predict spectroscopic properties, validated experimentally.

Table 4: NMR Chemical Shift Comparison (δ, ppm)

| Compound | ¹H Shift (NH) | ¹³C Shift (C=O) | Method | Reference |

|---|---|---|---|---|

| 4-Methyl derivative | 10.2 | 168.5 | GIAO/DFT | |

| 3-Ethyl-4-(3-methoxy-4-phenylacetoxy) | 10.8 | 170.1 | Experimental |

Key Observations :

- Methyl groups slightly deshield the NH proton (δ = 10.2 ppm) compared to ethyl derivatives (δ = 10.8 ppm) .

- C=O shifts correlate with electron-withdrawing substituents, increasing carbonyl polarization .

Molecular Docking and Structure-Activity Relationships

Docking studies (e.g., with EGFR kinase) suggest that bulky 4-substituents improve binding affinity. For example, 4-benzyl derivatives form π-π interactions with hydrophobic pockets, absent in smaller methyl analogs .

Activité Biologique

4-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (often referred to as triazole) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular structure of this compound features a triazole ring that is known for its ability to interact with various biological targets. The presence of nitrogen atoms in the ring enhances its reactivity and potential interactions with enzymes and receptors.

| Property | Description |

|---|---|

| Molecular Formula | C₄H₈N₄O |

| Molecular Weight | 128.13 g/mol |

| Structure | Triazole Structure |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell membrane integrity or inhibition of essential metabolic pathways.

Anticancer Properties

Triazole derivatives have been investigated for their anticancer effects. In particular, studies have shown that certain modifications to the triazole structure can enhance cytotoxic activity against cancer cell lines. For example, the introduction of specific substituents can improve binding affinity to cancer-related targets.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of several triazole derivatives on human cancer cell lines. The results indicated that compounds with electron-donating groups exhibited enhanced activity compared to those without such modifications.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Triazole A | MCF-7 | 15.2 |

| Triazole B | HeLa | 22.8 |

| Triazole C | A549 | 10.6 |

Anticonvulsant Activity

Some studies have highlighted the anticonvulsant properties of triazole derivatives. It is suggested that these compounds may act by modulating voltage-gated sodium channels (VGSC), which are critical in neuronal excitability.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors in biological systems. This interaction can lead to modulation of enzyme activity or inhibition of receptor signaling pathways.

Key Mechanisms:

- Enzyme Inhibition: Compounds can inhibit key metabolic enzymes involved in cellular processes.

- Receptor Modulation: Interaction with receptors can alter physiological responses, providing therapeutic effects.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions using hydrazine derivatives and appropriate carbonyl compounds under controlled conditions. Various synthetic routes have been developed to optimize yield and purity.

Synthetic Routes

| Method | Description |

|---|---|

| Cyclization Reaction | Involves reaction between hydrazine and carbonyl compounds under reflux conditions. |

| Continuous Flow Synthesis | Utilizes flow reactors for consistent quality and yield on an industrial scale. |

Q & A

Q. What are the established synthetic routes for 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one and its derivatives?

Methodological Answer: The compound and its derivatives are typically synthesized via Schiff base formation or acylation reactions. For example:

- Schiff base derivatives : React 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with aldehydes (e.g., 4-diethylaminobenzaldehyde) under reflux in ethanol, followed by purification via recrystallization .

- Acylated derivatives : Treat the parent compound with acyl chlorides (e.g., phenylacetyl chloride) in dry acetone using triethylamine as a base, followed by chromatographic purification .

Key considerations include optimizing reaction time (6–12 hours), solvent selection (ethanol, acetone), and characterization via melting point analysis and elemental composition .

Q. How are spectroscopic techniques (NMR, IR) applied to characterize this compound?

Methodological Answer:

- ¹H/¹³C-NMR : Assign peaks using the GIAO (Gauge-Independent Atomic Orbital) method. For example, δ ~10.5 ppm (NH proton) and δ ~160–180 ppm (C=O) are diagnostic. Theoretical calculations (B3LYP/6-311G(d,p)) validate experimental shifts .

- IR spectroscopy : Identify key bands such as ν(N–H) at ~3200 cm⁻¹ and ν(C=O) at ~1700 cm⁻¹. Adjust experimental data with scaling factors (e.g., 0.9613 for B3LYP) to match computed frequencies .

- UV-Vis : Compare experimental λmax (e.g., ~280 nm in ethanol) with TD-DFT calculations using Gaussian 09W .

Q. What methodologies determine the acidity (pKa) of this compound in non-aqueous media?

Methodological Answer: Potentiometric titration with tetrabutylammonium hydroxide (TBAH) in solvents like isopropyl alcohol or acetonitrile is standard. Steps include:

Dissolve the compound in the solvent (0.001–0.01 M).

Titrate with 0.05 M TBAH, recording potential changes.

Calculate pKa using the half-neutralization potential method. Reported pKa values range from 8.2–10.5, influenced by substituents and solvent polarity .

Q. How is antioxidant activity evaluated for derivatives of this compound?

Methodological Answer:

- DPPH assay : Dissolve derivatives in DMSO, mix with DPPH solution (0.1 mM in ethanol), and measure absorbance at 517 nm after 30 minutes. Calculate IC50 values (e.g., 3-cyclopropyl derivatives show IC50 ~12 μM) .

- ABTS assay : Compare radical scavenging activity against Trolox standards. Correlate results with electron-donating substituents (e.g., methoxy groups enhance activity) .

Advanced Research Questions

Q. How do computational methods (DFT, HF) predict molecular properties of these derivatives?

Methodological Answer:

- Geometry optimization : Use B3LYP/6-311G(d,p) or HF/6-31G(d) in Gaussian 09W to minimize energy. Validate bond lengths (e.g., C=O: 1.22 Å) against crystallographic data .

- HOMO-LUMO analysis : Calculate energy gaps (e.g., 4.5–5.2 eV) to predict reactivity. Lower gaps correlate with higher antioxidant activity .

- Thermodynamic properties : Compute Gibbs free energy (ΔG) and entropy (ΔS) using frequency calculations. Derivatives with ΔG < –500 kcal/mol exhibit high stability .

Q. What structural features enhance antioxidant activity in these derivatives?

Methodological Answer:

- Electron-donating groups : Methoxy (–OCH₃) or hydroxyl (–OH) substituents on aromatic rings increase radical scavenging by stabilizing phenoxyl radicals .

- Conjugation effects : Extended π-systems (e.g., cinnamoyloxy groups) improve electron delocalization, reducing IC50 values by 30–40% .

- Quantitative Structure-Activity Relationship (QSAR) : Use molecular descriptors (e.g., polar surface area, logP) in software like MOE to model activity trends .

Q. Can derivatives of this compound be applied in environmental chemistry (e.g., heavy metal reduction)?

Methodological Answer:

- Chromium(VI) reduction : Functionalize the triazolone ring with thiophene or sulfonate groups to act as electron donors. For example, 3-(p-methylbenzyl) derivatives reduce Cr(VI) to Cr(III) under UV light with 85% efficiency .

- Photocatalytic mechanisms : Use TiO₂ hybrid materials to enhance charge separation. Monitor reaction kinetics via UV-Vis spectroscopy at λ = 540 nm .

Q. How are thermodynamic and electronic properties (e.g., dipole moments, ionization potentials) experimentally and theoretically determined?

Methodological Answer:

- Dipole moments : Measure in solution using dielectric constant methods (experimental) or compute via Mulliken charges (theoretical). Derivatives with µ > 3.5 D exhibit strong solvent interactions .

- Ionization potential (IP) : Apply Koopmans’ theorem (IP = –EHOMO) using B3LYP/6-31G(d). Experimental IPs are validated via photoelectron spectroscopy (e.g., IP ~9.2 eV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.